2,2'-(Ethane-1,2-diyl)dibenzoic acid
Description
2,2'-(Ethane-1,2-diyl)dibenzoic acid (EDA2BB) is a tetradentate Schiff base ligand synthesized via condensation of ethane-1,2-diamine with 2-formylbenzoic acid derivatives. It features two benzoic acid groups at the 2,2′ positions bridged by an ethane-1,2-diyl linker. This ligand is notable for its ability to form stable transition metal complexes with Cu(II), Mn(II), Ni(II), and Co(II) . Density functional theory (DFT) studies reveal its reactive site selectivity, with the nitrogen atoms of the azomethine (-CH=N-) groups and oxygen atoms of the carboxylate moieties acting as primary coordination sites . The ligand and its complexes exhibit antimicrobial activity, making them relevant in bioinorganic chemistry .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(2-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
FPHUCWKGLQCTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethylenebis(benzoic acid) typically involves the reaction of ethylene glycol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product. The reaction conditions often involve elevated temperatures and the presence of an acid catalyst to promote the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of 2,2’-Ethylenebis(benzoic acid) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,2’-Ethylenebis(benzoic acid) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Ethylenebis(benzoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-Ethylenebis(benzoic acid) yields benzoic acid derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
2,2’-Ethylenebis(benzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: 2,2’-Ethylenebis(benzoic acid) is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-Ethylenebis(benzoic acid) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of EDA2BB can be contextualized against analogous compounds, including positional isomers, derivatives with modified linkers, and related carboxylate-based ligands. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of EDA2BB with Similar Compounds
Key Differences and Research Findings
Positional Isomerism (2,2′ vs. 4,4′ Substitution):
- EDA2BB (2,2′) exhibits stronger metal-chelation via adjacent carboxylate and azomethine groups, while 4,4′-(Ethane-1,2-diyl)dibenzoic acid favors MOF construction due to its linear geometry .
- The 4,4′ isomer forms Zn-based MOFs with methane storage capacities up to 240 cm³/g at 36 atm, leveraging its extended pore structure .
Linker Modifications:
- Ethyne vs. Ethane Linkers: 4,4′-(Ethyne-1,2-diyl)dibenzoic acid’s rigid acetylene spacer enhances MOF stability and porosity compared to EDA2BB’s flexible ethane linker .
- Diazene Linkers: The N=N group in 2,2′-(Diazene-1,2-diyl)dibenzoic acid introduces redox activity, absent in EDA2BB, enabling applications in electrochemical sensing .
Solubility and Reactivity: EDA2BB’s Schiff base structure enhances solubility in polar solvents (e.g., methanol), facilitating solution-phase complex synthesis . In contrast, bis-tetrahydroacridine derivatives exhibit poor solubility, complicating their application .
Biological Activity: EDA2BB-Cu(II) complexes show notable antimicrobial effects, attributed to the ligand’s ability to disrupt microbial cell membranes . Similar activity is unreported for 4,4′ isomers or ethyne-linked analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
